molecular formula C22H22ClN5O2 B12505142 1-[4-(4-{[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone

1-[4-(4-{[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone

Cat. No.: B12505142
M. Wt: 423.9 g/mol
InChI Key: LGNRGYGNZDQZDA-UHFFFAOYSA-N
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Description

1-(4-{4-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethanone is a complex organic compound that features a piperazine ring, a triazole ring, and a chlorophenyl group

Preparation Methods

The synthesis of 1-(4-{4-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethanone involves multiple steps, typically starting with the preparation of the piperazine and triazole intermediates. Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Cyclization: The piperazine ring can undergo cyclization reactions to form more complex structures.

Common reagents used in these reactions include bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as toluene and ethyl acetate . Major products formed from these reactions include various substituted piperazines and triazoles .

Scientific Research Applications

1-(4-{4-[1-(3-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to bind to metal ions, which can inhibit the activity of metalloenzymes. The piperazine ring can interact with various receptors in the body, potentially modulating their activity . These interactions can lead to a range of biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9 g/mol

IUPAC Name

1-[4-[4-[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone

InChI

InChI=1S/C22H22ClN5O2/c1-15-21(24-25-28(15)20-5-3-4-18(23)14-20)22(30)27-12-10-26(11-13-27)19-8-6-17(7-9-19)16(2)29/h3-9,14H,10-13H2,1-2H3

InChI Key

LGNRGYGNZDQZDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C

Origin of Product

United States

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